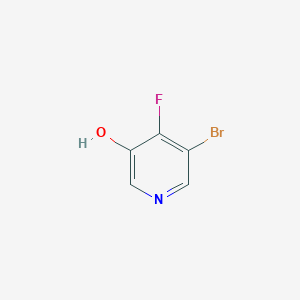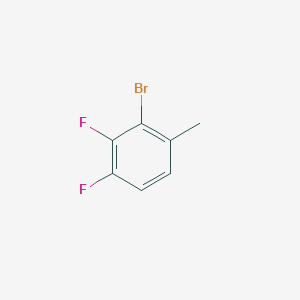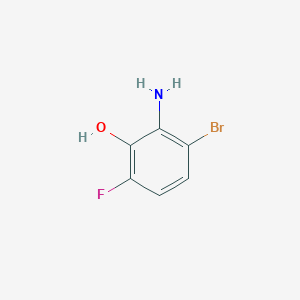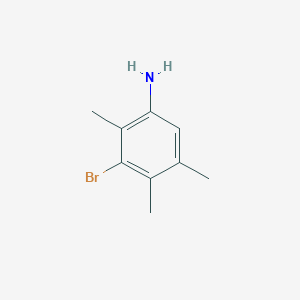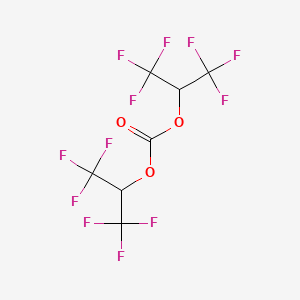
Bis(hexafluoroisopropyl) carbonate
Overview
Description
Bis(hexafluoroisopropyl) carbonate is an organofluorine compound with the molecular formula C7H2F12O3 and a molecular weight of 362.07 g/mol . It is composed of two isopropyl groups and two hexafluoroisopropyl groups. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(hexafluoroisopropyl) carbonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with sodium hydride in diethyl ether at temperatures ranging from 0 to 20°C . The reaction mixture is then treated with bis(trichloromethyl) carbonate in diethyl ether under similar temperature conditions . This method yields this compound with a high degree of purity.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(hexafluoroisopropyl) carbonate undergoes various chemical reactions, including substitution and addition reactions. It is particularly reactive with nucleophiles due to the presence of electron-withdrawing fluorine atoms .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, which react in the presence of cesium carbonate in dimethylformamide (DMF) to form carbamate derivatives . The reaction conditions typically involve moderate temperatures and controlled reaction times to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving this compound are often carbamate derivatives, which have applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Bis(hexafluoroisopropyl) carbonate has a wide range of applications in scientific research:
Non-Isocyanate Polyurethane Synthesis: It plays a crucial role in the synthesis of non-isocyanate polyurethanes (NIPUs), providing a safer and more environmentally friendly alternative to conventional polyurethanes.
Biomedical Applications: Derivatives of this compound are used in designing biodegradable polymers with high drug loading capacities and excellent biocompatibility, making them suitable for drug and nucleic acid delivery.
Advanced Materials: It is utilized in the development of advanced materials for rechargeable batteries, enhancing the stability and performance of electrode-electrolyte interfaces.
Mechanism of Action
The mechanism of action of bis(hexafluoroisopropyl) carbonate involves its reactivity with nucleophiles, leading to the formation of stable carbamate derivatives . These derivatives can inhibit specific enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), by interacting with their active sites . This inhibition is crucial in various biochemical pathways, including the endocannabinoid system .
Comparison with Similar Compounds
Bis(hexafluoroisopropyl) carbonate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. Similar compounds include:
Bis(2,2,2-trifluoroethyl) carbonate: Used as a flame retardant additive in lithium-ion batteries.
Hexafluoroisopropyl carbamates: These compounds also exhibit enzyme inhibitory properties and are used in similar biochemical applications.
Properties
IUPAC Name |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F12O3/c8-4(9,10)1(5(11,12)13)21-3(20)22-2(6(14,15)16)7(17,18)19/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYIKXVPERYUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


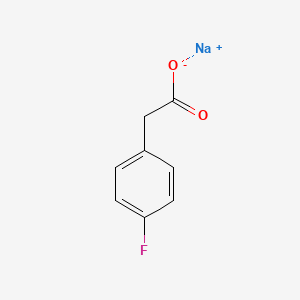
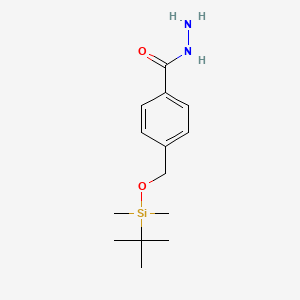

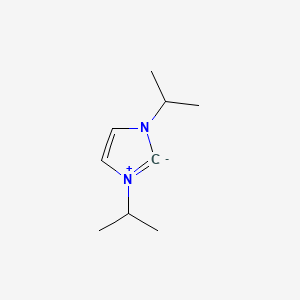
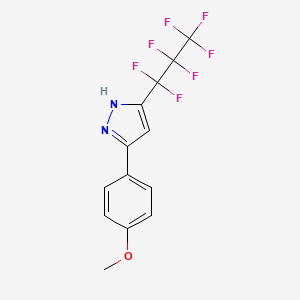

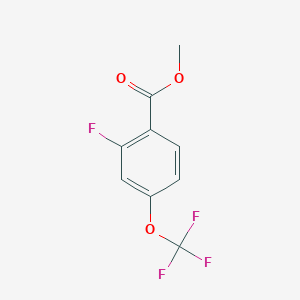


![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)
